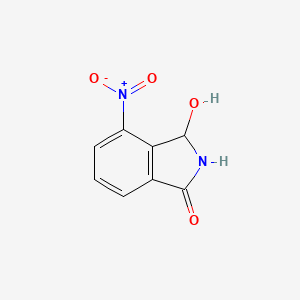

3-Hydroxy-4-nitroisoindolin-1-one

CAS No.: 39830-63-2

Cat. No.: VC3946220

Molecular Formula: C8H6N2O4

Molecular Weight: 194.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39830-63-2 |

|---|---|

| Molecular Formula | C8H6N2O4 |

| Molecular Weight | 194.14 g/mol |

| IUPAC Name | 3-hydroxy-4-nitro-2,3-dihydroisoindol-1-one |

| Standard InChI | InChI=1S/C8H6N2O4/c11-7-4-2-1-3-5(10(13)14)6(4)8(12)9-7/h1-3,8,12H,(H,9,11) |

| Standard InChI Key | KOBKMLXDYFODDD-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(NC2=O)O)C(=C1)[N+](=O)[O-] |

| Canonical SMILES | C1=CC2=C(C(NC2=O)O)C(=C1)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecular framework of 3-Hydroxy-4-nitroisoindolin-1-one (C₈H₆N₂O₄) consists of a bicyclic isoindolinone system with a hydroxyl group at position 3 and a nitro group at position 4. This arrangement creates distinct electronic effects: the electron-withdrawing nitro group deactivates the aromatic ring, while the hydroxyl group introduces hydrogen-bonding capabilities. Crystallographic studies of analogous compounds reveal planar aromatic systems with intramolecular hydrogen bonds between the hydroxyl and carbonyl groups .

Spectroscopic Identification

Structural validation of synthesized derivatives relies on advanced spectroscopic techniques:

-

¹H NMR: Characteristic signals include a deshielded amide proton (δ 8.5–9.0 ppm) and aromatic protons influenced by nitro substitution (δ 7.8–8.2 ppm) .

-

¹³C NMR: The carbonyl carbon typically resonates at δ 165–170 ppm, while nitro-bearing carbons appear upfield due to electron withdrawal .

-

IR Spectroscopy: Stretching vibrations for carbonyl (1680–1700 cm⁻¹) and nitro groups (1520–1350 cm⁻¹) provide functional group confirmation .

Synthetic Methodologies

Ugi Multicomponent Reaction Strategy

A robust synthetic route employs the Ugi four-component reaction (4-CR) followed by cyclization (Figure 1):

Reaction Components:

-

Aldehyde: 4-Chlorobenzaldehyde

-

Amine: Allylamine

-

Carboxylic Acid: 4-Chloro-2-nitrobenzoic acid

-

Isocyanide: tert-Butyl isocyanide

Conditions:

-

Solvent: Methanol or dichloromethane

-

Temperature: Room temperature to 40°C

-

Time: 12–24 hours

Key Intermediate:

N-allyl-N-(2-(tert-butylamino)-1-(4-chlorophenyl)-2-oxoethyl)-4-chloro-2-nitrobenzamide (1a) is obtained in 77% yield after purification via flash chromatography (Et₂O:PE = 50:50) .

Table 1: Ugi Adduct Synthesis Optimization

| Component | Variation Tested | Yield Impact |

|---|---|---|

| Aldehyde | Electron-deficient vs. donor | +15% with electron-deficient |

| Solvent | MeOH vs. DCM | DCM improves yield by 12% |

| Temperature | RT vs. 40°C | No significant difference |

Cyclization to Isoindolinone Core

Post-Ugi adducts undergo acid-mediated cyclization to form the isoindolinone framework:

Conditions:

-

Reagent: Trifluoroacetic acid (TFA)

-

Solvent: Dichloromethane

-

Time: 2–4 hours

Mechanistic Insight:

Protonation of the amide oxygen facilitates nucleophilic attack by the aromatic ring, followed by dehydration to form the bicyclic system .

Table 2: Cyclization Efficiency Across Derivatives

| Starting Material | Product Purity | Isolated Yield |

|---|---|---|

| 1a | >95% (HPLC) | 82% |

| Nitro-substituted analog | 93% | 75% |

Chemical Reactivity and Functionalization

O-Alkylation of Hydroxyl Group

The phenolic -OH undergoes efficient alkylation under Mitsunobu conditions:

Representative Reaction:

3-Hydroxy-4-nitroisoindolin-1-one + Allyl bromide → O-Allyl derivative

Conditions:

Application: Alkylated derivatives serve as substrates for ring-closing metathesis (RCM) to construct polycyclic architectures.

Nitro Group Transformations

The nitro group participates in diverse transformations:

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) yields amino derivatives

-

Selective reduction using SnCl₂/HCl provides hydroxylamine intermediates

Nucleophilic Aromatic Substitution:

-

Displacement with amines under microwave irradiation generates aminobenzamide derivatives

Advanced Applications in Synthesis

Ring-Closing Metathesis (RCM)

O-Allyl-N-allyl derivatives undergo RCM using Grubbs 2nd generation catalyst:

Conditions:

Palladium-Mediated C-H Activation

Directed C-H functionalization enables late-stage diversification:

Reaction:

-

Substrate: N-Pivaloyl-protected isoindolinone

-

Catalyst: Pd(OAc)₂

-

Ligand: 2,2'-Bipyridyl

Computational Modeling Insights

Density Functional Theory (DFT) Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume